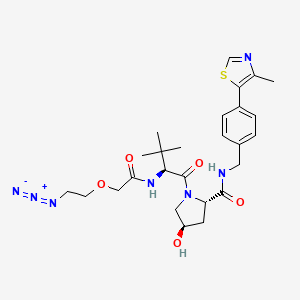

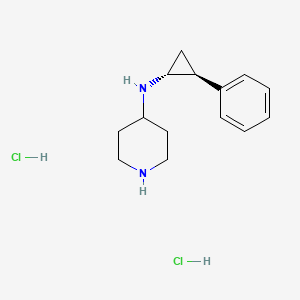

![molecular formula C24H31N7O6S3 B560673 4-[2-(1H-indazol-4-yl)-6-[(4-methylsulfonylpiperazin-1-yl)methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine;methanesulfonic acid CAS No. 957054-33-0](/img/structure/B560673.png)

4-[2-(1H-indazol-4-yl)-6-[(4-methylsulfonylpiperazin-1-yl)methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine;methanesulfonic acid

Overview

Description

Mechanism of Action

Mode of Action

Pictilisib interacts with its targets, PI3Kα and PI3Kδ, by binding to them, thereby inhibiting their activity . This interaction results in the suppression of the PI3K signaling pathway, which is often overactive in cancer cells . The inhibition of PI3Ks by Pictilisib leads to a decrease in the production of the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and a subsequent reduction in cellular proliferation and survival .

Biochemical Pathways

The primary biochemical pathway affected by Pictilisib is the PI3K/AKT/mTOR pathway . This pathway is involved in cell cycle progression, cell survival, and angiogenesis . By inhibiting PI3Ks, Pictilisib reduces the phosphorylation of AKT, a key protein in the PI3K pathway, leading to reduced cell proliferation and survival .

Pharmacokinetics

Pictilisib has a favorable pharmacokinetic profile. It is rapidly absorbed following oral administration, and its pharmacokinetics are dose-proportional . The absorption, distribution, metabolism, and excretion (ADME) of Pictilisib directly affect the concentration of the drug at the action site and the duration of treatment . Many of the drug molecules are absorbed into the bloodstream, which carries the drug throughout the body where it can produce a therapeutic effect .

Result of Action

The molecular and cellular effects of Pictilisib’s action include a significant decrease in the phosphorylation of AKT, a key protein in the PI3K pathway . This leads to reduced cell proliferation and survival, which can result in the inhibition of tumor growth . In clinical trials, Pictilisib has shown signs of antitumor activity .

Action Environment

The action, efficacy, and stability of Pictilisib can be influenced by various environmental factors. For instance, the interaction between Pictilisib and human serum albumin (HSA) in the blood circulation system can affect the transport and delivery of the drug . The binding of Pictilisib to HSA is a static process caused by ground-state complex formation, and this interaction can induce structural changes in HSA .

Biochemical Analysis

Biochemical Properties

GDC-0941 dimethanesulfonate interacts with various biomolecules, particularly enzymes and proteins. It has been found to bind stably to human serum albumin (HSA), a protein that plays a crucial role in the transport and delivery of many drugs . The binding site of GDC-0941 dimethanesulfonate is positioned in subdomain IIA at Sudlow’s site I of HSA .

Cellular Effects

GDC-0941 dimethanesulfonate has significant effects on various types of cells and cellular processes. It inhibits the proliferation of HER2-amplified cells that harbor PIK3CA mutations . It also effectively inhibits both proliferation and viability of HER2-amplified breast cancer cells that are resistant to trastuzumab due to PTEN loss .

Molecular Mechanism

The molecular mechanism of GDC-0941 dimethanesulfonate involves its interaction with PI3Kα/δ. It acts as a potent inhibitor of these enzymes, thereby affecting the PI3K/Akt signaling pathway, which is often deregulated in cancer . The inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of GDC-0941 dimethanesulfonate have been observed to change over time. For instance, it has been found to induce variable degrees of necrosis in tumor tissue . Moreover, in combination with other drugs, the therapeutic activity of GDC-0941 dimethanesulfonate is dramatically enhanced, leading to more prominent histologic response, induction of apoptosis, and even more profound inhibition of cell proliferation .

Dosage Effects in Animal Models

The effects of GDC-0941 dimethanesulfonate vary with different dosages in animal models. In a first-in-human phase I trial, patients with solid tumors received GDC-0941 dimethanesulfonate at 14 dose levels from 15 to 450 mg once-daily . The study found that GDC-0941 dimethanesulfonate was well tolerated, and the most common toxicities were grade 1–2 nausea, rash, and fatigue .

Metabolic Pathways

GDC-0941 dimethanesulfonate is involved in the PI3K/Akt signaling pathway. By inhibiting PI3Kα/δ, it disrupts this pathway, which plays a crucial role in cell survival and growth .

Transport and Distribution

GDC-0941 dimethanesulfonate is transported and distributed within cells and tissues through its interaction with proteins such as HSA . It binds to HSA, which carries it throughout the body where it can exert its therapeutic effect .

Preparation Methods

The synthesis of GDC-0941 dimethanesulfonate involves multiple steps, starting with the preparation of the core thieno[3,2-d]pyrimidine structure. The synthetic route typically includes the following steps:

Formation of the thieno[3,2-d]pyrimidine core: This involves the cyclization of appropriate precursors under controlled conditions.

Functionalization: Introduction of various functional groups to the core structure to enhance its inhibitory activity.

Dimethanesulfonate formation: The final step involves the reaction of the synthesized compound with methanesulfonic acid to form the dimethanesulfonate salt.

Industrial production methods for GDC-0941 dimethanesulfonate are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

GDC-0941 dimethanesulfonate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

GDC-0941 dimethanesulfonate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a tool compound to study PI3K signaling pathways and their role in various cellular processes.

Biology: Employed in research to understand the molecular mechanisms of PI3K inhibition and its effects on cell proliferation, apoptosis, and autophagy.

Medicine: Undergoing clinical trials for the treatment of various cancers, including breast cancer, ovarian cancer, and non-small cell lung cancer. .

Comparison with Similar Compounds

GDC-0941 dimethanesulfonate is unique among PI3K inhibitors due to its high selectivity and potency. Similar compounds include:

BKM120: Another PI3K inhibitor with a broader spectrum of activity but less selectivity compared to GDC-0941 dimethanesulfonate.

BEZ235: A dual PI3K/mTOR inhibitor with a different mechanism of action and broader target profile.

Idelalisib: A selective PI3Kδ inhibitor used primarily for hematological malignancies.

GDC-0941 dimethanesulfonate stands out due to its specific inhibition of PI3Kα and PI3Kδ isoforms, making it particularly effective in certain cancer types .

Properties

CAS No. |

957054-33-0 |

|---|---|

Molecular Formula |

C24H31N7O6S3 |

Molecular Weight |

609.7 g/mol |

IUPAC Name |

4-[2-(1H-indazol-4-yl)-6-[(4-methylsulfonylpiperazin-1-yl)methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine;methanesulfonic acid |

InChI |

InChI=1S/C23H27N7O3S2.CH4O3S/c1-35(31,32)30-7-5-28(6-8-30)15-16-13-20-21(34-16)23(29-9-11-33-12-10-29)26-22(25-20)17-3-2-4-19-18(17)14-24-27-19;1-5(2,3)4/h2-4,13-14H,5-12,15H2,1H3,(H,24,27);1H3,(H,2,3,4) |

InChI Key |

OZRVQTBMLHRDIR-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)N1CCN(CC1)CC2=CC3=C(S2)C(=NC(=N3)C4=C5C=NNC5=CC=C4)N6CCOCC6.CS(=O)(=O)O.CS(=O)(=O)O |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)CC2=CC3=C(S2)C(=NC(=N3)C4=C5C=NNC5=CC=C4)N6CCOCC6.CS(=O)(=O)O |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

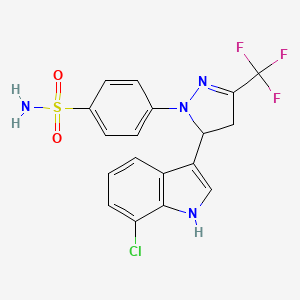

![10-but-3-ynyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-1,4-diol;hydrochloride](/img/structure/B560605.png)

![17-Ethynyl-7,13-dimethyl-3-methylidene-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B560613.png)